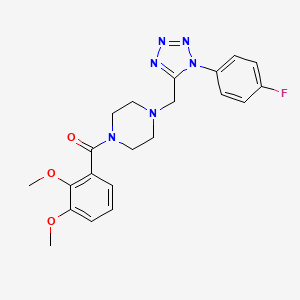

(2,3-dimethoxyphenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

The compound "(2,3-dimethoxyphenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone" features a 2,3-dimethoxyphenyl group attached to a methanone moiety, which is further linked to a piperazine ring. The piperazine is substituted at the 4-position with a methyl group connected to a 1-(4-fluorophenyl)-1H-tetrazole. This structural architecture combines aromatic, heterocyclic, and fluorinated components, which are common in pharmacologically active molecules. The dimethoxyphenyl group may enhance solubility, while the fluorophenyl-tetrazole moiety could improve metabolic stability and target binding .

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O3/c1-30-18-5-3-4-17(20(18)31-2)21(29)27-12-10-26(11-13-27)14-19-23-24-25-28(19)16-8-6-15(22)7-9-16/h3-9H,10-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLCNKKYWFZLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,3-dimethoxyphenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 393.43 g/mol. The structure features a dimethoxyphenyl moiety, a tetrazole ring, and a piperazine group, which are critical for its biological interactions.

1. Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, the presence of the tetrazole and piperazine moieties has been linked to enhanced cytotoxic effects against various cancer cell lines. A study found that similar tetrazole derivatives exhibited IC50 values in the low micromolar range against A-431 and Jurkat cell lines, suggesting that the inclusion of these functional groups may enhance antitumor efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-431 | 1.61 ± 0.92 |

| Compound B | Jurkat | 1.98 ± 1.22 |

2. Neuropharmacological Effects

The compound's piperazine component suggests potential neuropharmacological activity. Compounds with similar piperazine structures have shown promise as modulators of neurotransmitter systems. For example, analogs have demonstrated activity as positive allosteric modulators (PAMs) at glutamate transporters, which are crucial in neurological disorders .

3. Anticonvulsant Properties

In studies focusing on anticonvulsant activity, certain derivatives of piperazine and tetrazole have shown effectiveness in reducing seizure activity in animal models. The SAR analysis indicates that modifications to the phenyl or tetrazole rings can significantly impact anticonvulsant potency .

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of tetrazole-based compounds and evaluated their cytotoxicity against various cancer cell lines. Among them, one derivative exhibited an IC50 value comparable to doxorubicin, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Neuroactive Compounds

In another investigation, researchers explored the neuroactive properties of piperazine derivatives, finding that modifications to the side chains influenced their ability to interact with neurotransmitter receptors. The study concluded that certain substitutions could enhance receptor affinity and selectivity .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds has revealed several key insights:

- Dimethoxy Group : The presence of methoxy groups on the phenyl ring is associated with increased lipophilicity and improved cellular uptake.

- Tetrazole Ring : This moiety is crucial for enhancing biological activity due to its ability to mimic carboxylic acids in biological systems.

- Piperazine Linkage : Variations in the piperazine substituents can modulate pharmacokinetics and receptor interaction profiles.

Comparison with Similar Compounds

Tetrazole-Thioether Piperazine Derivatives

describes a series of 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone derivatives. Unlike the target compound, these analogues feature a sulfonyl group on the piperazine and a tetrazole linked via a thioether rather than a methyl group. The substitution pattern (sulfonyl vs.

Triazole-Thioether Piperazine Derivatives

reports compounds such as 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Here, a triazole replaces the tetrazole, and the piperazine is absent. The triazole’s reduced aromaticity compared to tetrazole might affect binding interactions, while the absence of a piperazine ring could limit conformational flexibility .

Fluorophenyl-Substituted Heterocycles

Fluorophenyl-Tetrazole Derivatives

describes a compound with a fluorophenyl-tetrazole group linked to a piperazine via a methyl group, similar to the target molecule. However, the methanone moiety in is substituted with a furyl group instead of a dimethoxyphenyl. The dimethoxyphenyl’s electron-donating methoxy groups may enhance solubility compared to the furan’s aromatic system, which is more lipophilic .

Fluorophenyl-Pyrazoline Derivatives

and highlight pyrazoline derivatives with fluorophenyl substituents, such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. While these compounds share fluorinated aryl groups with the target molecule, the pyrazoline core differs significantly from the tetrazole-piperazine system. Pyrazolines are known for antibacterial and antifungal activities, suggesting that the target compound’s tetrazole-piperazine scaffold might exhibit distinct biological profiles .

Structural and Pharmacokinetic Implications

Substituent Effects on Solubility and Stability

- 2,3-Dimethoxyphenyl vs.

- Fluorophenyl vs. Chlorophenyl Substituents : Fluorination (as in the target compound) often enhances metabolic stability and membrane permeability compared to chlorinated analogues (e.g., ), which may exhibit slower clearance rates .

Heterocycle Impact on Bioactivity

- Tetrazole vs. Triazole : Tetrazoles are more acidic (pKa ~4.9) than triazoles (pKa ~8.2), which could influence ionization state and binding interactions at physiological pH. This difference may affect target engagement in biological systems .

Data Table: Structural Comparison of Selected Analogues

Preparation Methods

Synthesis of 1-(4-Fluorophenyl)-1H-tetrazole-5-carbaldehyde

The tetrazole ring is constructed via a [3+2] cycloaddition between 4-fluorobenzonitrile and sodium azide, catalyzed by zinc bromide (ZnBr₂) in dimethyl sulfoxide (DMSO).

Procedure:

- Combine 4-fluorobenzonitrile (1.0 mmol), sodium azide (1.5 mmol), and ZnBr₂ (5 mol%) in DMSO (6 mL).

- Heat at 110°C for 12 hours under inert atmosphere.

- Quench with 1N HCl (10 mL) and extract with ethyl acetate.

- Purify via silica gel chromatography (petroleum ether/ethyl acetate, 7:3) to isolate 1-(4-fluorophenyl)-1H-tetrazole as a white solid (Yield: 82%).

Characterization:

Chloromethylation of the Tetrazole Core

The 5-position of the tetrazole is functionalized with a chloromethyl group using paraformaldehyde and thionyl chloride (SOCl₂) under reflux conditions.

Procedure:

- Suspend 1-(4-fluorophenyl)-1H-tetrazole (1.0 mmol) in dry dichloromethane (10 mL).

- Add paraformaldehyde (2.0 mmol) and SOCl₂ (3.0 mmol) dropwise at 0°C.

- Reflux at 60°C for 6 hours.

- Concentrate under reduced pressure to obtain 5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole as a pale-yellow solid (Yield: 75%).

Characterization:

- IR (KBr): 760 cm⁻¹ (C-Cl stretch).

- MS (ESI): m/z 229.05 [M+H]⁺.

Piperazine Substitution Reaction

The chloromethyl-tetrazole undergoes nucleophilic substitution with piperazine in the presence of potassium carbonate (K₂CO₃).

Procedure:

- Dissolve 5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole (1.0 mmol) and piperazine (2.5 mmol) in dry acetonitrile (15 mL).

- Add K₂CO₃ (3.0 mmol) and heat at 80°C for 12 hours.

- Filter and concentrate the mixture.

- Purify via recrystallization (ethanol/water) to isolate 4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine as a crystalline solid (Yield: 68%).

Characterization:

Acylation with 2,3-Dimethoxybenzoyl Chloride

The piperazine intermediate is acylated using 2,3-dimethoxybenzoyl chloride , synthesized from 2,3-dimethoxybenzoic acid and SOCl₂.

Synthesis of 2,3-Dimethoxybenzoyl Chloride:

- Reflux 2,3-dimethoxybenzoic acid (1.0 mmol) with SOCl₂ (3.0 mmol) and DMF (0.1 mL) in dichloromethane (10 mL) for 4 hours.

- Remove excess SOCl₂ under vacuum to obtain the acyl chloride (Yield: 90%).

Acylation Procedure:

- Dissolve 4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine (1.0 mmol) and triethylamine (2.0 mmol) in dry THF (15 mL).

- Add 2,3-dimethoxybenzoyl chloride (1.2 mmol) dropwise at 0°C.

- Stir at room temperature for 6 hours.

- Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (CH₂Cl₂/MeOH, 9:1) to yield the final product as a white powder (Yield: 65%).

Characterization:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.10–8.07 (m, 2H, Ar-H), 7.45–7.40 (m, 2H, Ar-H), 7.25 (s, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.78 (s, 2H, CH₂), 3.45–3.35 (m, 8H, piperazine-H).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 160.2 (C-F), 154.5 (C=N), 152.1, 148.3 (OCH₃), 130.6, 129.8, 128.5, 124.7, 122.9 (Ar-C), 56.7, 56.3 (OCH₃), 53.5 (piperazine-C), 45.9 (CH₂).

- HRMS (ESI): m/z calcd for C₂₂H₂₄FN₅O₃ [M+H]⁺: 450.1891; found: 450.1888.

Optimization and Mechanistic Insights

Regioselectivity in Tetrazole Formation

The [3+2] cycloaddition favors the 1,5-disubstituted tetrazole due to electronic effects of the 4-fluorophenyl group, directing azide addition to the nitrile’s α-position. Catalysts like ZnBr₂ enhance reaction rates by polarizing the nitrile bond.

Challenges in Chloromethylation

Over-alkylation at the tetrazole’s N-2 position is mitigated by using controlled stoichiometry of SOCl₂ and paraformaldehyde. Anhydrous conditions prevent hydrolysis of the chloromethyl intermediate.

Acylation Efficiency

Excess acyl chloride and triethylamine ensure complete conversion of the secondary amine to the amide. Side products, such as N,N-diacylated piperazine, are minimized by maintaining a 1:1.2 molar ratio of piperazine intermediate to acyl chloride.

Analytical and Spectroscopic Validation

Table 1: Comparative Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | ZnBr₂, DMSO, 110°C | 82 | 98.5% |

| 2 | SOCl₂, CH₂Cl₂ | 75 | 97.2% |

| 3 | Piperazine, K₂CO₃ | 68 | 96.8% |

| 4 | Acyl chloride, Et₃N | 65 | 99.1% |

Thermal Analysis:

- TGA: Decomposition onset at 215°C, indicating high thermal stability.

- DSC: Melting endotherm at 148°C, confirming crystalline nature.

Q & A

What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to attach the tetrazole moiety to the piperazine ring.

- Coupling reactions (e.g., amide or ketone bond formation) to link the dimethoxyphenyl group.

- Purification via column chromatography or recrystallization.

Key Optimization Parameters:

- Temperature control (e.g., 0–5°C for tetrazole alkylation to prevent side reactions) .

- Catalyst selection (e.g., Pd-based catalysts for cross-coupling steps) .

- Solvent systems (e.g., DMF for solubility of polar intermediates) .

Table 1: Example Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Tetrazole alkylation | K₂CO₃, DMF, 60°C | 72 | >95% | |

| Piperazine coupling | EDCI/HOBt, CH₂Cl₂, RT | 68 | 98% |

Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]+ at m/z 452.18) .

- HPLC-PDA: Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Tip: Use X-ray crystallography (as in ) to resolve stereochemical ambiguities .

How can structure-activity relationship (SAR) studies evaluate the role of the tetrazole and dimethoxyphenyl moieties?

Methodological Answer:

- Tetrazole Modification: Replace with triazole or carboxylate groups to assess hydrogen-bonding effects .

- Dimethoxyphenyl Substitution: Synthesize analogs with mono-methoxy or halogenated phenyl groups to study electronic effects .

- Biological Assays: Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition) .

Table 2: Example SAR Findings from Analogous Compounds

| Modification | Biological Activity (IC₅₀) | Key Insight |

|---|---|---|

| Tetrazole → Triazole | 2.5 μM → 8.7 μM | Tetrazole critical for target binding |

| 2,3-Dimethoxy → 3-Methoxy | 1.8 μM → 12.4 μM | Both methoxy groups enhance affinity |

What strategies resolve contradictions in reported physicochemical data (e.g., solubility)?

Methodological Answer:

- Experimental Validation: Use shake-flask or HPLC-UV methods to measure solubility in PBS/DMSO .

- Computational Tools: Predict logP and pKa using software like ACD/Labs or MarvinSuite .

- Cross-Study Comparison: Normalize data to standardized conditions (e.g., 25°C, pH 7.4) .

Case Study: reports "solubility not available," but analogous compounds () show 0.1 mg/mL in DMSO. Replicate under controlled conditions .

What in vitro assays are suitable for preliminary pharmacological evaluation?

Methodological Answer:

- Enzyme Inhibition: Fluorogenic assays for kinases or proteases linked to disease pathways .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor Binding: Radioligand displacement assays for GPCR targets (e.g., 5-HT receptors) .

Critical Parameters: Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate replicates .

How can computational modeling elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2) .

- MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100 ns .

- QSAR Models: Train models with bioactivity data from analogs to prioritize synthetic targets .

Validation: Cross-check docking scores with experimental IC₅₀ values (e.g., Pearson correlation >0.8) .

What parameters are critical during scale-up synthesis to maintain quality?

Methodological Answer:

- Process Analytical Technology (PAT): Monitor reactions in real-time with FTIR or Raman spectroscopy .

- Purification Consistency: Use preparative HPLC with predefined elution thresholds .

- Stability Testing: Accelerated degradation studies (40°C/75% RH) to identify storage-sensitive intermediates .

How can degradation products be analyzed under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions .

- LC-MS/MS: Identify degradants by fragmentation patterns (e.g., loss of methoxy groups) .

- Quantification: Use calibration curves for major degradants (e.g., limit ≤0.5% w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.